Rocastine dihydrochloride, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Rocastine dihydrochloride, ®-, is synthesized through a series of chemical reactions involving the formation of the pyrido[3,2-f]-1,4-oxazepine ring system. The key steps include:
Formation of the oxazepine ring: This involves the reaction of a suitable precursor with a thionating agent to introduce the thione group.
Introduction of the dimethylaminoethyl side chain: This step typically involves alkylation reactions using dimethylamine and an appropriate alkylating agent.
Industrial Production Methods: The industrial production of rocastine dihydrochloride, ®-, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Rocastine dihydrochloride, ®-, undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazepine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxazepine ring.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Rocastine dihydrochloride, ®-, has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of oxazepine derivatives.
Biology: Investigated for its effects on histamine receptors and its potential as a selective H1 antagonist.
Medicine: Explored for its potential in treating allergic reactions without causing sedation.
Industry: Utilized in the development of new antihistamine drugs with improved efficacy and safety profiles
Mechanism of Action
Rocastine dihydrochloride, ®-, exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine. This prevents the typical allergic response mediated by histamine, such as vasodilation and increased vascular permeability. The compound does not significantly cross the blood-brain barrier, which accounts for its lack of sedative effects .
Comparison with Similar Compounds
Diphenhydramine: A sedating antihistamine with significant central nervous system effects.
Chlorpheniramine: Another sedating antihistamine with a slower onset of action.
Terfenadine: A nonsedating antihistamine with a slower onset of action compared to rocastine.
Uniqueness: Rocastine dihydrochloride, ®-, stands out due to its rapid onset of action and lack of sedative effects. It is more potent than many other antihistamines, such as diphenhydramine and terfenadine, and provides effective relief from allergic symptoms without causing drowsiness .
Properties
CAS No. |
104641-57-8 |
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Molecular Formula |
C13H21Cl2N3OS |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(2R)-2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride |
InChI |
InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H/t10-;;/m1../s1 |
InChI Key |
YMPCDUXVFUPMJD-YQFADDPSSA-N |
Isomeric SMILES |
CN1C[C@H](OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
Canonical SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
Origin of Product |
United States |
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